![molecular formula C15H13ClF3N3O B15203747 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B15203747.png)
3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the biological activity and physicochemical properties of molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The pyrazole ring is synthesized by reacting a suitable hydrazine derivative with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under radical or nucleophilic conditions.
Chlorination: The chlorination of the pyrazole ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Acrylamide formation: The final step involves the reaction of the chlorinated pyrazole with an appropriate acrylamide derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorine atom or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles such as amines, thiols, or halogens under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
科学的研究の応用
3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide has several scientific research applications, including:
Pharmaceuticals: The compound is investigated for its potential as a drug candidate due to its unique structural features and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Agrochemicals: The compound can be used as a pesticide or herbicide due to its ability to interfere with specific biological pathways in pests or weeds.
Materials Science: The compound’s unique physicochemical properties make it suitable for use in the development of advanced materials, such as polymers or coatings with specific functionalities.
作用機序
The mechanism of action of 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins or enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: This compound shares the pyrazole core and trifluoromethyl group but differs in the presence of a carbonitrile group instead of the acrylamide moiety.
1-methyl-3-(trifluoromethyl)-5-chloropyrazole: Similar in structure but lacks the acrylamide and methylphenyl groups.
Uniqueness
3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide is unique due to the combination of the trifluoromethyl group, chlorinated pyrazole ring, and acrylamide moiety. This unique structure imparts specific biological and physicochemical properties that distinguish it from other similar compounds.
特性
分子式 |
C15H13ClF3N3O |
|---|---|
分子量 |
343.73 g/mol |
IUPAC名 |
(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(3-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C15H13ClF3N3O/c1-9-4-3-5-10(8-9)20-12(23)7-6-11-13(15(17,18)19)21-22(2)14(11)16/h3-8H,1-2H3,(H,20,23)/b7-6+ |
InChIキー |
RWXMOHOTGKIBCM-VOTSOKGWSA-N |
異性体SMILES |
CC1=CC(=CC=C1)NC(=O)/C=C/C2=C(N(N=C2C(F)(F)F)C)Cl |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)C=CC2=C(N(N=C2C(F)(F)F)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


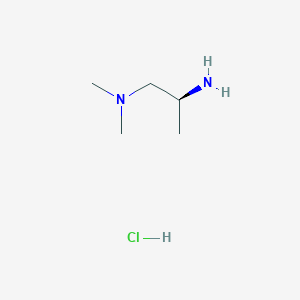
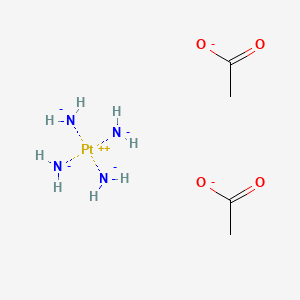
![[(2R)-butan-2-yl] 2-tert-butyl-4-oxopyrrolidine-1-carboxylate](/img/structure/B15203673.png)

![3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B15203693.png)
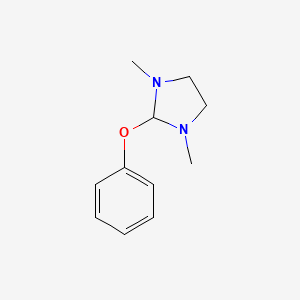
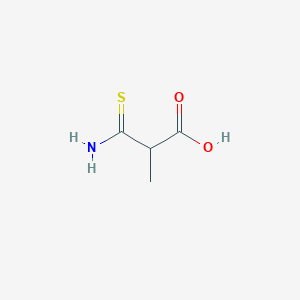
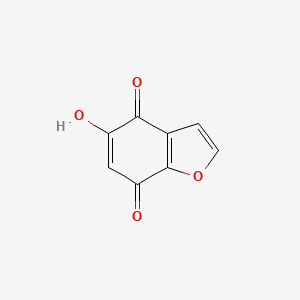
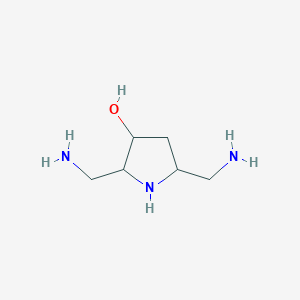
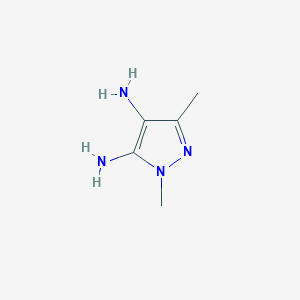
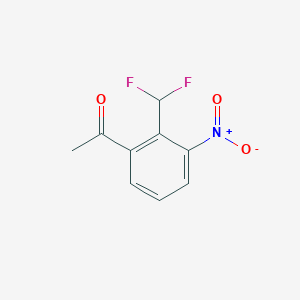
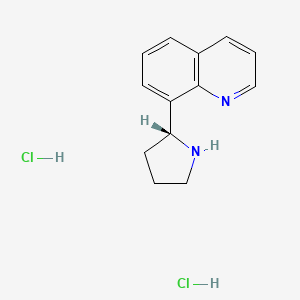
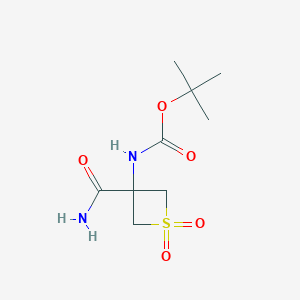
![4-Fluorobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B15203744.png)
